molecular formula C15H21FN2O B4429777 1-[4-(4-FLUOROBENZYL)PIPERAZINO]-1-BUTANONE

1-[4-(4-FLUOROBENZYL)PIPERAZINO]-1-BUTANONE

Cat. No.: B4429777
M. Wt: 264.34 g/mol
InChI Key: QWHKYWZPFVPHMD-UHFFFAOYSA-N
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Description

1-[4-(4-FLUOROBENZYL)PIPERAZINO]-1-BUTANONE is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further connected to a butanone moiety

Properties

IUPAC Name

1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-2-3-15(19)18-10-8-17(9-11-18)12-13-4-6-14(16)7-5-13/h4-7H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHKYWZPFVPHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-FLUOROBENZYL)PIPERAZINO]-1-BUTANONE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluorobenzyl chloride and piperazine.

    Reaction with Piperazine: 4-fluorobenzyl chloride is reacted with piperazine to form 1-(4-fluorobenzyl)piperazine.

    Formation of Butanone Derivative: The resulting 1-(4-fluorobenzyl)piperazine is then reacted with butanone under specific conditions to yield 1-[4-(4-FLUOROBENZYL)PIPERAZINO]-1-BUTANONE.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[4-(4-FLUOROBENZYL)PIPERAZINO]-1-BUTANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the fluorobenzyl group can be replaced with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[4-(4-FLUOROBENZYL)PIPERAZINO]-1-BUTANONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Industrial Applications: The compound is utilized in the synthesis of other chemical intermediates and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-FLUOROBENZYL)PIPERAZINO]-1-BUTANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group plays a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-[4-(4-FLUOROBENZYL)PIPERAZINO]-1-BUTANONE can be compared with other similar compounds, such as:

    1-(4-Fluorobenzyl)piperazine: This compound shares the fluorobenzyl and piperazine moieties but lacks the butanone group.

    4-(4-Fluorobenzyl)piperazin-1-yl]phenylmethanone: This compound has a similar structure but with a phenylmethanone group instead of butanone.

The uniqueness of 1-[4-(4-FLUOROBENZYL)PIPERAZINO]-1-BUTANONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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